N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,2-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine
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Overview
Description
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,2-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a unique structure that combines a benzodioxin moiety with a cyclopentapyrimidine core, making it a subject of study for its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,2-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the benzodioxin and cyclopentapyrimidine intermediates. One common method involves the reaction of 1,4-benzodioxane-6-amine with various alkylating agents in the presence of a base such as lithium hydride in N,N-dimethylformamide (DMF) as the solvent . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,2-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodioxin moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,2-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine has been studied for various scientific research applications, including:
Medicinal Chemistry: Potential therapeutic agents for diseases such as Alzheimer’s.
Biological Studies: Investigated for its antibacterial and enzyme inhibition properties.
Industrial Applications: Used as intermediates in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,2-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine exerts its effects involves interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit cholinesterase enzymes, thereby increasing acetylcholine levels in the brain and potentially alleviating symptoms of Alzheimer’s disease . The exact molecular pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides
- N-substituted-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamides
Uniqueness
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,2-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine is unique due to its specific combination of the benzodioxin and cyclopentapyrimidine structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H21N3O2 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H21N3O2/c1-12-19-15-5-3-4-14(15)18(20-12)21(2)11-13-6-7-16-17(10-13)23-9-8-22-16/h6-7,10H,3-5,8-9,11H2,1-2H3 |
InChI Key |
QLQMXHZBNYUXTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)N(C)CC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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